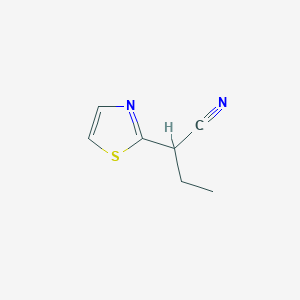

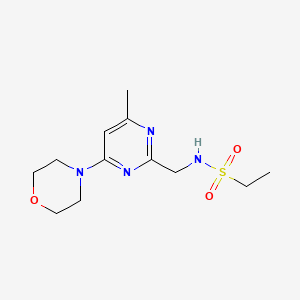

![molecular formula C12H22N2O B2461381 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one CAS No. 1824055-90-4](/img/structure/B2461381.png)

1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 2,9-diazaspiro[5.5]undecane . It is related to 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride and 9-methyl-2,9-diazaspiro[5.5]undecan-1-one .

Molecular Structure Analysis

The InChI code for 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride is1S/C10H18N2O.2ClH/c1-12-8-10(3-2-9(12)13)4-6-11-7-5-10;;/h11H,2-8H2,1H3;2*1H . This indicates that the compound has a spirocyclic structure with two nitrogen atoms and one oxygen atom. Physical And Chemical Properties Analysis

The molecular weight of 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride is 255.19 . The compound is a solid at room temperature . The InChI code for this compound is1S/C10H18N2O.2ClH/c1-12-8-10(3-2-9(12)13)4-6-11-7-5-10;;/h11H,2-8H2,1H3;2*1H .

科学的研究の応用

METTL3 Inhibitor

This compound has been found to be a potent and selective inhibitor of METTL3 . METTL3 is a part of the m6A regulation machinery, which is a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections . The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines .

Medicinal Chemistry Optimization

The compound has been used in protein crystallography-based medicinal chemistry optimization . This process has resulted in a 1400-fold potency improvement .

Favorable ADME Properties

The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties are crucial in drug development as they determine the drug’s performance and safety.

Role in Gene Expression Regulation

The compound plays a role in gene expression regulation . It is involved in various biological processes ranging from splicing to translation, stability, and degradation .

Potential Therapeutic Applications

Given its role in the regulation of m6A and its impact on diseases like cancer and diabetes, this compound has potential therapeutic applications . It could be used in the treatment of these diseases.

Research Tool in Bioactive Molecule Studies

The compound can be used as a research tool in the study of bioactive molecules . The piperazine moiety, which is part of this compound, is often found in drugs or in bioactive molecules .

作用機序

Target of Action

The primary target of 1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery and plays a key role in a variety of diseases, including several types of cancer, type 2 diabetes, and viral infections .

Mode of Action

The compound interacts with the METTL3/METTL14 protein complex, inhibiting its function . The METTL3/METTL14 complex is responsible for installing the methyl mark on RNA, a process that is crucial for gene expression regulation . By inhibiting this complex, the compound can affect the methylation status of RNA and thus influence gene expression .

Biochemical Pathways

The compound affects the m6A methylation pathway . This pathway is involved in various biological processes, ranging from splicing to translation, stability, and degradation of RNA . By inhibiting the METTL3/METTL14 complex, the compound can disrupt the normal functioning of this pathway, leading to changes in gene expression .

Pharmacokinetics

The compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It has been reported to have mediocre stability toward enzymatic degradation, with half-lives lower than 12 minutes upon incubation with rat liver microsomes . This suggests that the compound may have a relatively short half-life in the body, which could affect its bioavailability .

Result of Action

The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This indicates that the compound can effectively inhibit the METTL3/METTL14 complex and thus alter the methylation status of RNA .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by the presence of certain enzymes, as suggested by its relatively short half-life in the presence of rat liver microsomes

将来の方向性

特性

IUPAC Name |

1-(2-methyl-2,9-diazaspiro[5.5]undecan-9-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-11(15)14-8-5-12(6-9-14)4-3-7-13(2)10-12/h3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVMIISPGNJXCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CCCN(C2)C)CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

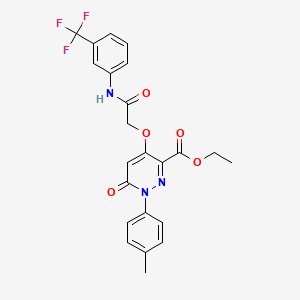

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2461299.png)

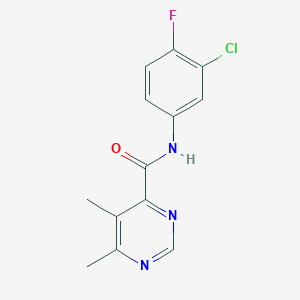

![(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2461301.png)

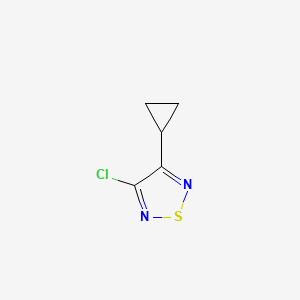

![methyl 4-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2461306.png)

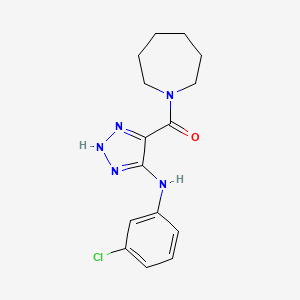

![N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2461308.png)

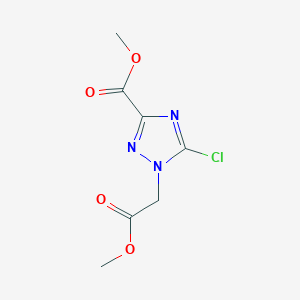

![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2461314.png)

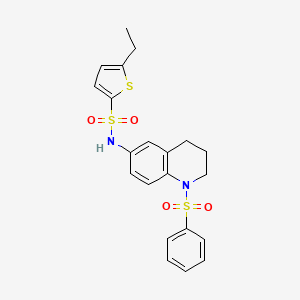

![2-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2461319.png)